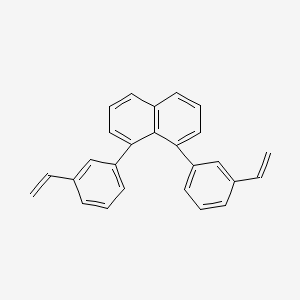
1,8-Bis(3-ethenylphenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(3-ethenylphenyl)naphthalene is an organic compound with the molecular formula C26H20 It is a derivative of naphthalene, where two ethenylphenyl groups are attached at the 1 and 8 positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(3-ethenylphenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-ethenylphenyl bromide.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Catalyst and Reagents: Palladium(0) catalysts, such as Pd(PPh3)4, are commonly used along with a base like potassium carbonate (K2CO3) in an organic solvent like toluene.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
1,8-Bis(3-ethenylphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl-substituted naphthalene derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学研究应用
1,8-Bis(3-ethenylphenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 1,8-Bis(3-ethenylphenyl)naphthalene depends on its specific application. For example, in organic electronics, its conjugated structure allows for efficient charge transport, making it useful in OLEDs. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored through computational modeling and experimental studies.
相似化合物的比较
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and use as a non-nucleophilic base.
1,8-Bis(phenylethynyl)naphthalene: Used in the synthesis of metal carbonyl cluster complexes.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) due to their emissive properties.
Uniqueness
1,8-Bis(3-ethenylphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials with tailored properties for specific applications in chemistry, biology, and materials science.
属性
CAS 编号 |
189093-25-2 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1,8-bis(3-ethenylphenyl)naphthalene |
InChI |
InChI=1S/C26H20/c1-3-19-9-5-13-22(17-19)24-15-7-11-21-12-8-16-25(26(21)24)23-14-6-10-20(4-2)18-23/h3-18H,1-2H2 |
InChI 键 |
KPVIBFUGNXJRKQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=CC(=C4)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

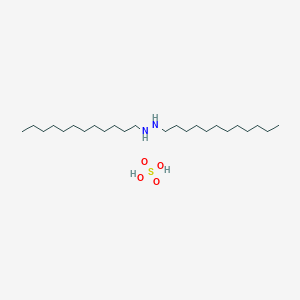
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
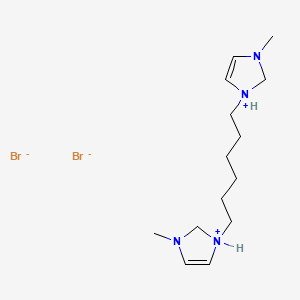

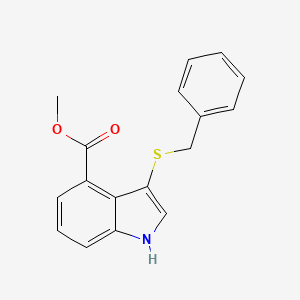
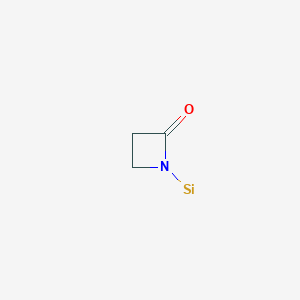

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
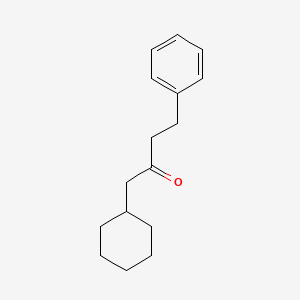
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
